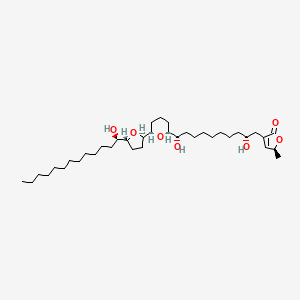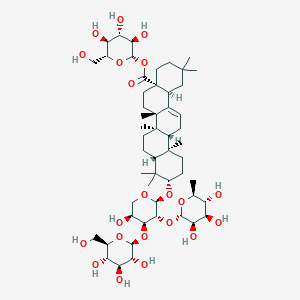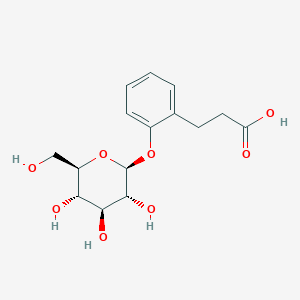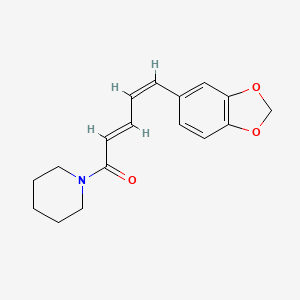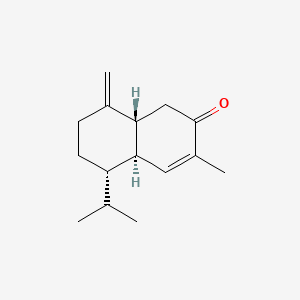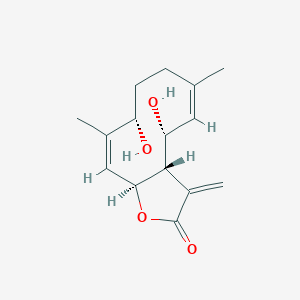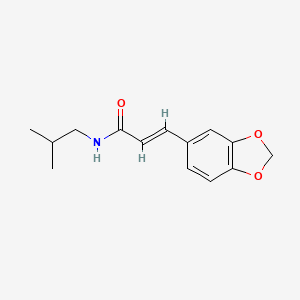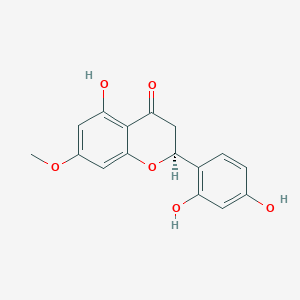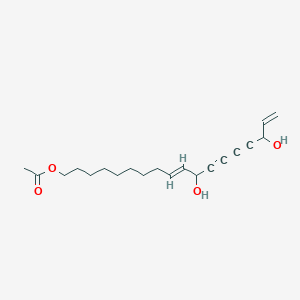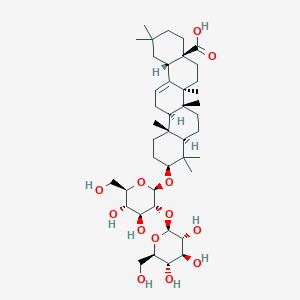
Carissone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Carissone is a sesquiterpenoid . It is a type of terpenoid, a large and diverse class of naturally occurring organic chemicals derived from terpenes. Most terpenoids are found in plants, but some are also found in insects .
Synthesis Analysis
The synthesis of this compound involves a catalytic enantioselective approach to the eudesmane sesquiterpenoids . The strategic use of a palladium-catalyzed enantioselective alkylation of vinylogous ester substrates forged the C(10) all-carbon quaternary center . This key transformation enabled a diastereoselective olefin hydrogenation to create the syn stereochemistry at C(7) .Molecular Structure Analysis
This compound has a molecular formula of C15H24O2 . It contains 42 bonds in total, including 18 non-H bonds, 2 multiple bonds, 1 rotatable bond, 2 double bonds, 2 six-membered rings, 1 ten-membered ring, 1 ketone (aliphatic), 1 hydroxyl group, and 1 tertiary alcohol .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include a palladium-catalyzed enantioselective alkylation of vinylogous ester substrates, which forms the C(10) all-carbon quaternary center . This is followed by a diastereoselective olefin hydrogenation to create the syn stereochemistry at C(7) .Physical and Chemical Properties Analysis
This compound has an average mass of 236.350 Da and a monoisotopic mass of 236.177628 Da . More detailed physical and chemical properties such as melting point, boiling point, and solubility would require additional specific studies or resources.Relevant Papers The relevant papers for this compound include a study on the catalytic enantioselective approach to the eudesmane sesquiterpenoids , and a phyto-pharmacological review of Carissa carandas, a plant known to contain this compound .
Properties
CAS No. |
473-10-9 |
|---|---|
Molecular Formula |
C15H24O2 |
Molecular Weight |
236.35 g/mol |
IUPAC Name |
(4aS,7R)-7-(2-hydroxypropan-2-yl)-1,4a-dimethyl-3,4,5,6,7,8-hexahydronaphthalen-2-one |
InChI |
InChI=1S/C15H24O2/c1-10-12-9-11(14(2,3)17)5-7-15(12,4)8-6-13(10)16/h11,17H,5-9H2,1-4H3/t11-,15+/m1/s1 |
InChI Key |
ZWSWPQHKDLDIDL-ABAIWWIYSA-N |
Isomeric SMILES |
CC1=C2C[C@@H](CC[C@]2(CCC1=O)C)C(C)(C)O |
SMILES |
CC1=C2CC(CCC2(CCC1=O)C)C(C)(C)O |
Canonical SMILES |
CC1=C2CC(CCC2(CCC1=O)C)C(C)(C)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![11-[17-(6-Carboxy-2,3,4-trihydroxyphenoxy)-3,4,5,18,19-pentahydroxy-8,14-dioxo-11-(3,4,5-trihydroxybenzoyl)oxy-9,13-dioxatricyclo[13.4.0.02,7]nonadeca-1(19),2,4,6,15,17-hexaen-10-yl]-3,4,5,16,17,18-hexahydroxy-8,13-dioxo-9,12-dioxatricyclo[12.4.0.02,7]octadeca-1(18),2,4,6,14,16-hexaene-10-carboxylic acid](/img/structure/B8271650.png)
